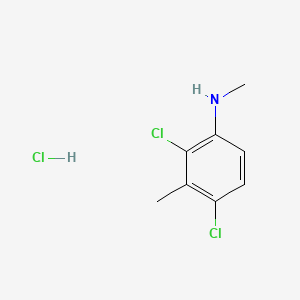
2,4-dichloro-N,3-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms and a dimethyl group attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves the chlorination of N,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring. The reaction is usually performed in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.
化学反応の分析
Types of Reactions: 2,4-Dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2,4-Dichloro-N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3-Chloro-N,2-dimethylaniline hydrochloride
- 3-Chloro-N,N-dimethylaniline
Comparison: 2,4-Dichloro-N,3-dimethylaniline hydrochloride is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different substitution patterns. The presence of the dimethyl group also influences the compound’s reactivity and interactions in various chemical reactions.
特性
分子式 |
C8H10Cl3N |
|---|---|
分子量 |
226.5 g/mol |
IUPAC名 |
2,4-dichloro-N,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4,11H,1-2H3;1H |
InChIキー |
GJABQYCXRBUCTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)NC)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13458007.png)
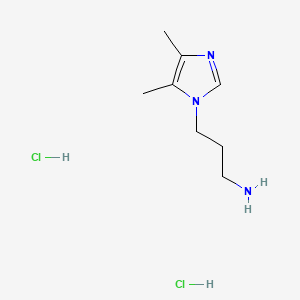
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
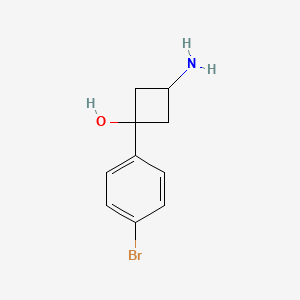
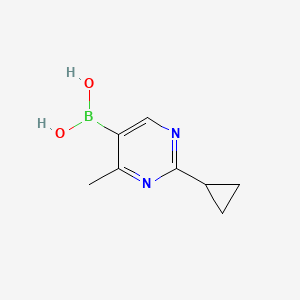
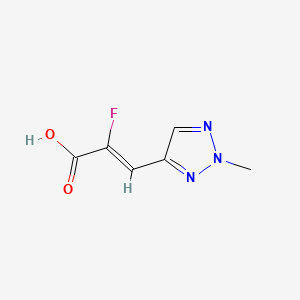
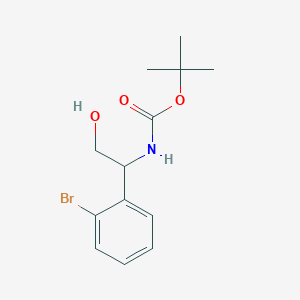
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
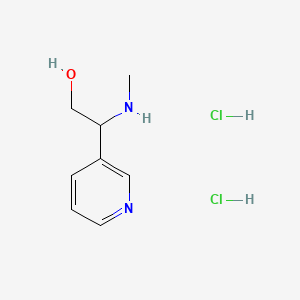
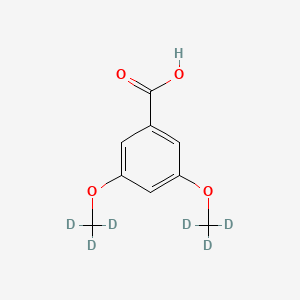
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
